molecular formula C10H13N3O3S B11096483 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylurea

Cat. No.: B11096483
M. Wt: 255.30 g/mol
InChI Key: DSBNLODKIMNNJR-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylurea is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a dioxidotetrahydrothiophene ring with a pyridinylurea moiety, making it a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylurea typically involves the reaction of 1,1-dioxidotetrahydrothiophene with pyridin-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in modulating biological pathways, making it a candidate for drug development.

    Medicine: Preliminary studies suggest potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but early research indicates potential effects on potassium channels and other ion channels.

Comparison with Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: This compound shares the dioxidotetrahydrothiophene ring but differs in the attached functional groups.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea: Similar in structure but with a different substituent on the urea moiety.

Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylurea stands out due to its unique combination of the dioxidotetrahydrothiophene ring and pyridinylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-pyridin-2-ylurea

InChI

InChI=1S/C10H13N3O3S/c14-10(13-9-3-1-2-5-11-9)12-8-4-6-17(15,16)7-8/h1-3,5,8H,4,6-7H2,(H2,11,12,13,14)

InChI Key

DSBNLODKIMNNJR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=N2

Origin of Product

United States

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